4-methoxy-N'-[(E)-{3-[(4-methylbenzyl)oxy]phenyl}methylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-METHOXY-N’~1~-((E)-1-{3-[(4-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)BENZOHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of methoxy, methylbenzyl, and benzohydrazide groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHOXY-N’~1~-((E)-1-{3-[(4-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)BENZOHYDRAZIDE typically involves the reaction of 4-methoxybenzohydrazide with an aldehyde or ketone containing the 4-methylbenzyl group. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and development. the general principles of organic synthesis, including the use of large-scale reactors and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
4-METHOXY-N’~1~-((E)-1-{3-[(4-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The hydrazide group can be reduced to form an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid .
Scientific Research Applications
4-METHOXY-N’~1~-((E)-1-{3-[(4-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)BENZOHYDRAZIDE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-METHOXY-N’~1~-((E)-1-{3-[(4-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The methoxy and benzohydrazide groups can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. This compound may also interfere with cellular signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-[(4-METHYLBENZYL)OXY]BENZOHYDRAZIDE: Shares a similar core structure but lacks the methoxy group.
4-METHOXY-N’-(4-((4-METHYLBENZYL)OXY)BENZYLIDENE)BENZOHYDRAZIDE: Another closely related compound with slight variations in the substituents
Uniqueness
4-METHOXY-N’~1~-((E)-1-{3-[(4-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)BENZOHYDRAZIDE is unique due to the presence of both methoxy and benzohydrazide groups, which confer distinct chemical properties and potential biological activities.
Properties
Molecular Formula |
C23H22N2O3 |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
4-methoxy-N-[(E)-[3-[(4-methylphenyl)methoxy]phenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C23H22N2O3/c1-17-6-8-18(9-7-17)16-28-22-5-3-4-19(14-22)15-24-25-23(26)20-10-12-21(27-2)13-11-20/h3-15H,16H2,1-2H3,(H,25,26)/b24-15+ |
InChI Key |
IFULCWDWSHPEGG-BUVRLJJBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=CC=CC(=C2)/C=N/NC(=O)C3=CC=C(C=C3)OC |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=CC(=C2)C=NNC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.